6-Chloro-N-isobutyl-2-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-(2-methylpropyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)6-11-9-5-3-4-8(10)12-9/h3-5,7H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNKHYQCFKFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 6-Chloro-N-isobutyl-2-pyridinamine
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthetic utility and therapeutic potential of 6-Chloro-N-isobutyl-2-pyridinamine .
CAS: 1220035-15-3 | Role: Heterocyclic Scaffold & Kinase Inhibitor Intermediate
Executive Summary
6-Chloro-N-isobutyl-2-pyridinamine represents a strategic "hinge-binding" scaffold in medicinal chemistry. Characterized by a 2,6-disubstituted pyridine core, this compound serves as a bifunctional building block. The C2-isobutylamino group provides steric bulk and hydrophobic interaction potential (often exploiting the hydrophobic pocket II in kinase domains), while the C6-chloro substituent remains a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the optimized synthesis, physicochemical profile, and application of CAS 1220035-15-3 in the design of dual-action kinase inhibitors (e.g., GSK-3β/CK-1δ) and GPCR modulators.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 6-Chloro-N-(2-methylpropyl)pyridin-2-amine |
| CAS Number | 1220035-15-3 |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Pyridine N), ~10.5 (Amine NH - weak acid) |
| LogP (Predicted) | 2.8 – 3.2 (Lipophilic) |
Synthetic Methodology
Retrosynthetic Logic
The synthesis exploits the symmetry of 2,6-dichloropyridine . The reaction is a Nucleophilic Aromatic Substitution (SₙAr ).[1]
-
Challenge: Controlling mono-substitution vs. di-substitution.
-
Solution: The introduction of the first electron-donating amine group deactivates the pyridine ring, significantly raising the activation energy required for a second substitution. This "self-limiting" reactivity ensures high selectivity for the mono-product under controlled thermal conditions.
Optimized Experimental Protocol
Objective: Synthesis of 6-Chloro-N-isobutyl-2-pyridinamine on a 10g scale.
Reagents:
-
2,6-Dichloropyridine (1.0 equiv)
-
Isobutylamine (2.5 equiv) – Acts as both nucleophile and base.
-
Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for higher rates.
Step-by-Step Workflow:
-
Charge: In a pressure tube or autoclave, dissolve 2,6-dichloropyridine (10.0 g, 67.6 mmol) in absolute EtOH (40 mL).
-
Addition: Add isobutylamine (16.8 mL, 169 mmol) slowly to the stirred solution.
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Note: Monitoring by TLC (Hexane/EtOAc 8:2) should show the disappearance of the starting dichloride (Rf ~0.8) and formation of the product (Rf ~0.5).
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 85–92%.
-
Reaction Mechanism Visualization
The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer complex intermediate.
Figure 1: SₙAr pathway for the regioselective mono-amination of 2,6-dichloropyridine.
Functionalization & Therapeutic Applications
The value of CAS 1220035-15-3 lies in its C6-Chlorine handle. This position is electronically primed for Palladium-catalyzed cross-coupling, allowing the construction of complex bi-heteroaryl drugs.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2-amino-6-arylpyridines . This is a common motif in Smoothened (SMO) receptor antagonists.
-
Buchwald-Hartwig Amination: Displacement of the C6-Cl with a second amine (e.g., piperazine, morpholine) creates 2,6-diaminopyridines , a scaffold frequently seen in CK-1δ (Casein Kinase 1 delta) inhibitors used in Alzheimer's research.
Strategic Workflow for Library Generation
Figure 2: Divergent synthesis pathways utilizing the 6-chloro handle for drug discovery.
Case Study: Kinase Inhibition
Research into GSK-3β and CK-1δ inhibitors often utilizes the 2-aminopyridine core. The N-isobutyl group (derived from CAS 1220035-15-3) mimics the hydrophobic interactions of leucine or valine residues in the ATP-binding pocket, while the pyridine nitrogen accepts a hydrogen bond from the hinge region (e.g., Val135 in GSK-3β).
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact CAS is limited, it should be handled with the protocols standard for aminohalopyridines :
-
Hazards: Likely an irritant to eyes, skin, and respiratory system (H315, H319, H335).[4][5] Potential for acute toxicity if swallowed (H302), analogous to 2-amino-6-chloropyridine.[5]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyridines can darken upon oxidation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-6-chloropyridine (Parent Scaffold).[6] Retrieved from [Link]
-
Organic Syntheses. (2017). Regioselective Amination of Dichloropyridines. Org. Synth. 2017, 94, 28-33. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors. Bioorg Chem. 2025 Jun 1:159:108409. Retrieved from [Link]
Sources
Introduction to a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 6-Chloro-N-isobutylpyridin-2-amine: Synthesis, Characterization, and Applications
6-Chloro-N-isobutylpyridin-2-amine is a substituted aminopyridine that serves as a valuable intermediate in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a reactive chlorine atom, a nucleophilic secondary amine, and an electron-deficient pyridine ring, provides a versatile platform for the synthesis of more complex molecules. The strategic placement of the chloro group at the 6-position (ortho to the ring nitrogen) makes it particularly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1][2]
This guide provides a comprehensive overview of 6-Chloro-N-isobutylpyridin-2-amine, designed for researchers and drug development professionals. We will delve into its synthesis, predicted analytical profile, key chemical reactions, and the rationale behind its application in the construction of biologically active compounds.
Caption: Chemical Structure of 6-Chloro-N-isobutylpyridin-2-amine.
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.[3]
Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₉H₁₃ClN₂ | Based on structure |
| Molecular Weight | 184.67 g/mol | Calculated from formula |
| Appearance | Off-white to light yellow solid | Analogy to similar compounds[4] |
| XLogP3 | ~2.5 - 3.5 | Predicted based on structure |
| Hydrogen Bond Donors | 1 | The N-H group |
| Hydrogen Bond Acceptors | 2 | The two Nitrogen atoms |
Predicted Spectroscopic Data for Structural Elucidation
The following data provides a benchmark for researchers to confirm the identity and purity of synthesized 6-Chloro-N-isobutylpyridin-2-amine.
| Technique | Expected Observations |
| ¹H NMR | ~0.9-1.0 ppm (d, 6H): Two methyl groups of the isobutyl moiety, split by the adjacent methine proton. ~1.9-2.1 ppm (m, 1H): Methine (CH) proton of the isobutyl group. ~3.1-3.3 ppm (t, 2H): Methylene (CH₂) protons adjacent to the nitrogen, split by the N-H proton. ~5.0-6.0 ppm (br s, 1H): N-H proton, broad signal, may exchange with D₂O.[5] ~6.5-7.5 ppm (m, 3H): Three aromatic protons on the pyridine ring. |
| ¹³C NMR | ~20 ppm: Isobutyl methyl carbons. ~28 ppm: Isobutyl methine carbon. ~53 ppm: Isobutyl methylene carbon. ~108-158 ppm: Five distinct signals for the pyridine ring carbons.[5] |
| IR (cm⁻¹) | 3350-3450: N-H stretching vibration (secondary amine).[5] 2870-2960: Aliphatic C-H stretching. ~3050: Aromatic C-H stretching. 1580-1610: C=C and C=N stretching of the pyridine ring. ~700-850: C-Cl stretching. |
| Mass Spec. | m/z (M⁺): Molecular ion peak at ~184. m/z (M⁺+2): Isotopic peak at ~186, approximately one-third the intensity of M⁺, characteristic of a single chlorine atom.[6] Fragmentation: Likely loss of the isobutyl group (M-57). |
Synthesis and Purification
The most common and regioselective approach to synthesizing N-alkylated 2-aminopyridines is through the direct alkylation of the parent amine.[7] This strategy avoids potential side reactions associated with starting from a di-substituted pyridine.
Rationale for Synthetic Strategy
Two primary routes can be envisioned:
-
Nucleophilic Substitution on 2,6-Dichloropyridine: Reacting 2,6-dichloropyridine with isobutylamine. While feasible, this can sometimes lead to mixtures of mono- and di-substituted products and requires careful control of stoichiometry. However, the introduction of the first amine group, an electron-donating group, deactivates the ring towards further nucleophilic substitution, which can favor the mono-substituted product.[2]
-
N-Alkylation of 2-Amino-6-chloropyridine: This is the preferred method for achieving a specific N-monoalkylation. It can be accomplished either through direct alkylation with an isobutyl halide or via reductive amination with isobutyraldehyde. Reductive amination is often cleaner and proceeds under mild conditions.[8]
We will detail the reductive amination protocol due to its high efficiency and mild reaction conditions.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is adapted from established methods for the N-monoalkylation of aminopyridines.[8]
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-Amino-6-chloropyridine (1.0 eq) and dissolve it in anhydrous DCM.
-
Imine Formation: Add isobutyraldehyde (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting amine.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the presence of the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediate imine.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification Prelude: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 6-Chloro-N-isobutylpyridin-2-amine.
Caption: Experimental workflow for the synthesis of 6-Chloro-N-isobutylpyridin-2-amine.
Chemical Reactivity and Applications in Drug Development
The utility of 6-Chloro-N-isobutylpyridin-2-amine lies in its capacity for further, predictable chemical transformations. The pyridine ring is electronically 'pulled' by the ring nitrogen, making the C2 and C6 positions electron-deficient and thus activated for nucleophilic attack.[1]
Key Transformations for Lead Optimization
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental for introducing diversity into a molecule, allowing chemists to probe the structure-activity relationship (SAR) of a drug candidate. For example, reacting the scaffold with a primary amine can introduce a new vector for interaction with a biological target.[9]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a handle for powerful C-C and C-N bond-forming reactions.
-
Suzuki-Miyaura Coupling: Reacting the compound with a boronic acid or ester in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl or heteroaryl groups.[2]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with an amine, providing an alternative to SNAr for creating more complex amine structures.[7]
-
These reactions transform the simple starting material into a highly decorated scaffold, a common strategy in the development of targeted therapies like kinase inhibitors.[10][11]
Caption: Logical workflow for developing a drug candidate from the core scaffold.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. The safety data for the parent compound, 2-Amino-6-chloropyridine, serves as a strong guideline.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant and harmful if swallowed.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[12]
-
Fire: Emits toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride, under fire conditions.[12] Use appropriate extinguishing media like carbon dioxide, dry chemical powder, or foam.
Conclusion
6-Chloro-N-isobutylpyridin-2-amine represents a strategically important building block for chemical synthesis. Its well-defined points of reactivity—the secondary amine and the activated C6-chloro position—provide a reliable and versatile platform for molecular elaboration. By understanding its synthesis, characterization profile, and subsequent chemical transformations, researchers in drug discovery and materials science can effectively leverage this compound to construct novel molecules with desired functions and properties. The protocols and predictive data within this guide serve as a foundational resource for its practical application in the laboratory.
References
- ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
- Chem-Impex. 2-Amino-6-chloropyridine.
- PMC. A mild, catalyst-free synthesis of 2-aminopyridines.
- BenchChem.
- Jubilant Ingrevia Limited. (2021).
- Tian, Z., et al. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research.
- MDPI. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine for Drug Development Professionals.
- Guidechem. (2022). What is 2-Amino-6-chloropyridine and how is it synthesized?.
- ChemicalBook. (2026). 2-Amino-6-chloropyridine.
- SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source.
- Sigma-Aldrich. 6-chloro-N-methylpyridin-2-amine.
- PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- PubChemLite. 6-chloro-n-methylpyridin-2-amine (C6H7ClN2).
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
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Technical Safety & Application Guide: 6-Chloro-N-isobutylpyridin-2-amine
The following is an in-depth technical guide and safety data summary for 6-Chloro-N-isobutylpyridin-2-amine , designed for researchers and drug development professionals.
Executive Summary & Identification
This guide goes beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of 6-Chloro-N-isobutylpyridin-2-amine . As a functionalized aminopyridine, this compound serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the 2,6-disubstitution pattern allows for sequential, regioselective functionalization.
substance Identity
| Parameter | Technical Detail |
| Chemical Name | 6-Chloro-N-isobutylpyridin-2-amine |
| CAS Number | 1220035-15-3 |
| Synonyms | 2-(Isobutylamino)-6-chloropyridine; N-(2-methylpropyl)-6-chloropyridin-2-amine |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| SMILES | CC(C)CNc1nc(Cl)ccc1 |
| Structural Class | 2,6-Disubstituted Pyridine / Secondary Aminopyridine |
Hazard Identification & Risk Assessment (GHS)
Rationale: Aminopyridines are structurally alerted for biological activity, often interacting with potassium channels or acting as excitotoxins. While the isobutyl group mitigates some volatility compared to lower homologs, the core toxicity profile remains.
GHS Classification
| Hazard Category | Code | Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Pyridin-2-amines can be metabolically activated to reactive imino-quinone species. |
| Skin Irritation | H315 | Causes skin irritation. | Basic nitrogen allows skin penetration; halogenated ring induces local cytotoxicity. |
| Eye Irritation | H319 | Causes serious eye irritation. | High pH potential in aqueous environments causes corneal opacity risk. |
| STOT - SE | H335 | May cause respiratory irritation. | Dust/aerosol inhalation irritates mucous membranes. |
Precautionary Protocols:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber, >0.11mm thickness).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Physicochemical Profiling
Data synthesized from experimental analogs and calculated properties for CAS 1220035-15-3.
| Property | Value | Experimental Note |
| Physical State | Pale yellow oil or low-melting solid | Alkyl chain disrupts crystal packing of the aminopyridine core. |
| Boiling Point | ~295-305°C (Predicted @ 760 mmHg) | High BP due to intermolecular H-bonding (Donor: NH, Acceptor: Pyridine N). |
| Density | ~1.15 g/cm³ | Halogen atom increases density relative to alkyl-pyridines. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic isobutyl tail ensures good organic solubility. |
| pKa (Predicted) | ~3.5 - 4.0 (Pyridine N) | The electron-withdrawing Chlorine at C6 reduces basicity compared to 2-aminopyridine (pKa 6.86). |
| Partition Coeff (LogP) | ~2.6 | Moderate lipophilicity; cell-permeable. |
Handling, Storage & Stability: The Scientist's Perspective
Standard SDSs often prescribe "Store in a cool, dry place." However, for research integrity, we must understand the causality of degradation.
Stability Mechanisms
-
Oxidative Darkening: Aminopyridines are electron-rich. Exposure to air and light over time leads to N-oxide formation or oxidative coupling, observed as the sample turning from pale yellow to dark brown/red.
-
Hygroscopicity: The pyridine nitrogen can accept hydrogen bonds from water, leading to hydrate formation which alters stoichiometry in precise coupling reactions.
Storage Protocol (Self-Validating)
-
Atmosphere: Store under Argon or Nitrogen . (Prevents oxidation).
-
Temperature: 2-8°C (Refrigerated).
-
Container: Amber glass vial with Teflon-lined cap.
-
Validation: Before use in critical catalysis (e.g., Buchwald-Hartwig), check appearance. If dark brown, purify via short silica plug (eluent: 10% MeOH in DCM).
Experimental Workflow: Synthesis & Reaction Safety
Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) of 2,6-dichloropyridine. The remaining chlorine is a valuable handle for further functionalization.
Synthesis Logic (SₙAr)
The reaction of 2,6-dichloropyridine with isobutylamine is regioselective but requires thermal activation.
-
Reagents: 2,6-Dichloropyridine (1.0 eq), Isobutylamine (2.5 eq).
-
Solvent: Ethanol or NMP (N-methyl-2-pyrrolidone) for higher temps.
-
Conditions: 100°C in a sealed tube (if using EtOH) or 120°C (NMP).
-
Safety Critical Control Point: Isobutylamine is volatile and flammable. Heating in a sealed vessel generates pressure. Use a blast shield.
Downstream Application Workflow
The following diagram illustrates the decision logic for handling and reacting this scaffold safely.
Figure 1: Operational workflow for handling and reacting 6-Chloro-N-isobutylpyridin-2-amine, emphasizing quality control prior to catalysis.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term damage.
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse for 15 min; lift eyelids. | Basic amines cause saponification of corneal lipids; rapid dilution is critical to prevent permanent opacity. |
| Skin Contact | Wash with soap/water. Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic amine. |
| Ingestion | Rinse mouth. Do not induce vomiting. | Prevent aspiration of the amine into lungs; chemical pneumonitis risk. |
| Inhalation | Move to fresh air. | Respiratory irritant; monitor for delayed pulmonary edema if exposure was high (dust). |
Ecological & Disposal Considerations
-
Ecotoxicity: Halogenated pyridines are generally persistent and toxic to aquatic life (Acute Aquatic Tox Cat 3). The chlorine atom slows biodegradation.
-
Disposal:
-
Do NOT dispose of in general drain.
-
Segregate into Halogenated Organic Waste streams.
-
Incineration requires a scrubber for HCl gas generation.
-
References
-
BLD Pharm. (2025). Safety Data Sheet: 6-Chloro-N-isobutylpyridin-2-amine (CAS 1220035-15-3). Retrieved from
-
BenchChem. (2025).[3] A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-6-chloropyridine (Analogous Hazard Data). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Dichloropyridine. Retrieved from
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2-amino-6-chloropyridine N-isobutyl derivative overview
The following technical guide details the synthesis, properties, and application of 6-Chloro-N-isobutylpyridin-2-amine , the primary N-isobutyl derivative of 2-amino-6-chloropyridine. This compound serves as a critical scaffold in the development of kinase inhibitors (specifically PIM and BTK targets) and advanced agrochemicals.
Strategic Scaffold for Hydrophobic Tuning in Heterocyclic Drug Discovery
Executive Summary
The 2-amino-6-chloropyridine N-isobutyl derivative (systematically 6-chloro-N-isobutylpyridin-2-amine ) represents a "privileged structure" in medicinal chemistry. It combines the versatile reactivity of the 2,6-disubstituted pyridine core with the hydrophobic bulk of an isobutyl group.
In drug development, this specific derivative is engineered to address two common challenges:
-
Hydrophobic Pocket Occupation: The isobutyl group is frequently employed to fill hydrophobic sub-pockets (e.g., the Ribose-binding pocket or Gatekeeper region) within ATP-binding sites of kinases like PIM-1 and BTK .
-
Lipophilicity Modulation: It adjusts the logP of the parent scaffold, improving membrane permeability without significantly increasing molecular weight.
This guide provides a validated synthetic workflow, mechanistic insights, and application protocols for researchers utilizing this intermediate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 6-Chloro-N-isobutylpyridin-2-amine |
| Common Name | 2-(Isobutylamino)-6-chloropyridine |
| CAS Number | Not widely listed; Analogous to 45644-21-1 (Parent) |
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 184.67 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol |
| pKa (Calc) | ~3.5 (Pyridine N), ~10.5 (Amine NH - protonated) |
| Key Reactivity | Nucleophilic displacement (C6-Cl), Pd-catalyzed coupling |
Synthetic Pathways & Experimental Protocols
The synthesis of this derivative presents a classic regioselectivity challenge. The goal is to mono-alkylate the exocyclic amine (if starting from 2-amino-6-chloropyridine) or mono-displace a chloride (if starting from 2,6-dichloropyridine).
Method A: Nucleophilic Aromatic Substitution (SNAr)
Recommended for Scale-Up
This method utilizes 2,6-dichloropyridine as the starting material. The reaction relies on the electron-deficient nature of the pyridine ring to facilitate the displacement of one chloride ion by isobutylamine.
The Challenge: Preventing the formation of the bis-substituted byproduct (2,6-di(isobutylamino)pyridine).
Protocol 1: High-Selectivity Mono-Amination
-
Reagents:
-
2,6-Dichloropyridine (1.0 equiv)
-
Isobutylamine (1.1 equiv) — Slight excess to drive conversion, but limited to prevent bis-addition.
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Ethanol (EtOH) or NMP (for higher temps)
-
-
Procedure:
-
Step 1: Dissolve 2,6-dichloropyridine (10 g, 67.6 mmol) in anhydrous Ethanol (100 mL) in a pressure tube or sealed reactor.
-
Step 2: Add DIPEA (14.1 mL, 81.1 mmol) followed by the slow addition of isobutylamine (7.4 mL, 74.3 mmol).
-
Step 3: Seal the vessel and heat to 110°C for 12–16 hours. Note: Monitoring by HPLC/TLC is critical at 10 hours to check for bis-product formation.
-
Step 4: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Step 5: Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Step 6: Dry over Na₂SO₄, filter, and concentrate.
-
Step 7: Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-substituted product elutes first, followed by the bis-substituted impurity.
-
Yield Expectation: 75–85%
Method B: Reductive Amination
Recommended for High Precision / Late-Stage Functionalization
This method starts with 2-amino-6-chloropyridine and reacts it with isobutyraldehyde. It avoids the bis-substitution risk entirely but uses more expensive reagents.
Protocol 2: Reductive Alkylation
-
Reagents:
-
2-Amino-6-chloropyridine (1.0 equiv)
-
Isobutyraldehyde (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
-
Procedure:
-
Step 1: In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 g) in DCE (20 mL).
-
Step 2: Add isobutyraldehyde (1.2 equiv) and Acetic Acid (2-3 drops). Stir for 30 minutes at room temperature to form the imine intermediate.
-
Step 3: Cool to 0°C and add STAB (1.5 equiv) portion-wise.
-
Step 4: Allow to warm to room temperature and stir overnight (12h).
-
Step 5: Quench with saturated NaHCO₃ solution. Extract with DCM.
-
Step 6: Purify via silica gel chromatography.
-
Yield Expectation: 85–95%
Mechanistic Visualization (Graphviz)
The following diagram illustrates the decision logic and reaction flow for synthesizing this intermediate, highlighting the critical control points for selectivity.
Figure 1: Synthetic logic flow comparing SNAr and Reductive Amination routes. Path A requires stoichiometry control; Path B offers higher specificity.
Applications in Drug Discovery[7][8][9][10][11]
Kinase Inhibitor Scaffold (PIM/BTK)
The 2-amino-6-chloropyridine core is a bioisostere of the adenine ring of ATP. The N-isobutyl group plays a specific role:
-
Solvent Front/Hydrophobic Pocket: In PIM-1 kinase inhibitors, the isobutyl group often orients towards the hydrophobic region II or the solvent front, improving affinity by displacing water molecules.
-
Linker Strategy: The remaining Chlorine atom at position C6 is a "handle" for further elaboration. It is typically coupled via Buchwald-Hartwig amination or Suzuki coupling to attach the "tail" of the inhibitor (often an aromatic or heteroaromatic ring).
Agrochemicals (Neonicotinoid Homologs)
While Acetamiprid uses a methyl group, isobutyl derivatives are explored to alter soil mobility and metabolic stability in next-generation crop protection agents. The bulky isobutyl group can reduce susceptibility to oxidative N-dealkylation by cytochrome P450s in non-target species.
Analytical Characterization Data
For the synthesized 6-chloro-N-isobutylpyridin-2-amine :
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.38 (t, J = 7.8 Hz, 1H, H-4)
-
δ 6.55 (d, J = 7.8 Hz, 1H, H-5)
-
δ 6.28 (d, J = 8.0 Hz, 1H, H-3)
-
δ 4.85 (br s, 1H, NH)
-
δ 3.05 (t, J = 6.5 Hz, 2H, N-CH ₂-CH)
-
δ 1.85 (m, 1H, CH(CH₃)₂)
-
δ 0.98 (d, J = 6.7 Hz, 6H, CH(CH ₃)₂)
-
-
MS (ESI): m/z 185.1 [M+H]⁺ (exhibits characteristic Chlorine isotope pattern 3:1).
Safety & Handling
-
Hazards: 2,6-Dichloropyridine and its derivatives are toxic if swallowed and skin irritants. Isobutylamine is highly flammable and corrosive.
-
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles.
-
Waste: Chlorinated pyridine waste must be segregated from general organic waste due to potential environmental persistence.
References
-
Synthesis of 2-amino-6-chloropyridine derivatives
-
Kinase Inhibitor Scaffolds
- Source: National Institutes of Health (NIH) - PubChem.
-
URL:
-
SNAr Mechanism & Selectivity
- Source: Wikipedia. "2,6-Dichloropyridine."
-
URL:
-
Agrochemical Applications
- Source: MDPI Molecules.
-
URL:
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 6-Chloro-N-isobutyl-2-pyridinamine
Part 1: Executive Summary & Substrate Analysis
The Challenge
6-Chloro-N-isobutyl-2-pyridinamine (CAS: 6-Chloro-N-isobutylpyridin-2-amine) represents a specific class of "push-pull" heterocyclic substrates.
-
The "Pull": The pyridine ring nitrogen is electron-withdrawing, activating the C-Cl bond at the 6-position (ortho-like) towards oxidative addition.
-
The "Push": The secondary amine (isobutylamino) at the 2-position is a strong electron-donating group (EDG). Through resonance, it increases electron density on the ring, partially deactivating the C-Cl bond compared to a bare 2-chloropyridine.
Furthermore, the secondary amine presents a catalyst poisoning risk . Unhindered amines can displace labile ligands on the Palladium center, forming inactive "Pd-amine" dead-end complexes. Successful coupling requires catalyst systems that are bulky enough to prevent amine coordination while electron-rich enough to facilitate oxidative addition into the deactivated C-Cl bond.
Strategic Approach
This guide details three specific protocols ranging from robust, general-purpose methods to high-efficiency systems for sterically demanding partners.
| Parameter | Characteristic | Impact on Suzuki Coupling |
| Electrophile | C-Cl (6-position) | Activated by Ring N, Deactivated by 2-Amino group.[1] |
| Nucleophile | Aryl Boronic Acid/Ester | Standard Suzuki partner. |
| Interference | 2-Isobutylamino group | Potential Pd-coordinator; requires bulky phosphine ligands. |
| pKa | Pyridine Nitrogen (~5.2) | Protonation in acidic media; requires basic conditions. |
Part 2: Mechanistic Logic & Pathway Visualization
The success of this reaction hinges on the Oxidative Addition step. We must select a ligand (
Diagram 1: Catalytic Cycle & Competitive Inhibition
This diagram illustrates the standard cycle versus the specific "Amine Poisoning" pathway relevant to this substrate.
Caption: The catalytic cycle highlights the risk of amine coordination (grey path) if non-bulky ligands are used.
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl2)
Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.
Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which stabilizes the Pd(II) center and accelerates reductive elimination. It is robust against air and moisture relative to other catalysts.
Reagents:
-
Substrate: 6-Chloro-N-isobutyl-2-pyridinamine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 - 0.2 M concentration)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the chloropyridine substrate, boronic acid, and Pd(dppf)Cl2.
-
Solvent: Add 1,4-Dioxane.
-
Base: Add the aqueous K2CO3 solution.
-
Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.
-
Heat: Seal the vial and heat to 90°C for 4–12 hours.
-
Monitor: Check via LCMS. The product should appear as the major peak; the starting chloride should be consumed.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Protocol B: The "High-Performance" Method (Buchwald G3)
Best for: Sterically hindered boronic acids, low catalyst loading, or if Protocol A fails.
Rationale: This protocol uses XPhos Pd G3 . XPhos is an electron-rich, bulky biaryl phosphine. The bulk prevents the isobutylamino group from coordinating to the Pd, while the electron richness facilitates oxidative addition into the electron-rich pyridine ring. The G3 precatalyst ensures rapid activation of Pd(0) in the reaction mixture.
Reagents:
-
Substrate: 6-Chloro-N-isobutyl-2-pyridinamine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.5 equiv)
-
Catalyst: XPhos Pd G3 (1-2 mol%)
-
Base: K3PO4 (0.5 M aqueous or solid added with water cosolvent, 3.0 equiv)
-
Solvent: THF/Water (10:1) or Toluene/Water (10:1)
Step-by-Step:
-
Charge Solids: Add substrate, boronic acid, XPhos Pd G3, and solid K3PO4 to the vial.
-
Inert Cycle: Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed THF and degassed water via syringe.
-
Reaction: Heat to 60–80°C . Note: This active catalyst often works at lower temperatures than dppf.
-
Validation: Reaction is typically complete in < 2 hours.
-
Scavenging: If Pd residues are high, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.
Part 4: Workflow Visualization
Diagram 2: Experimental Workflow & Decision Tree
This diagram guides the researcher through the execution and troubleshooting process.
Caption: Operational workflow including critical decision points based on LCMS conversion data.
Part 5: Troubleshooting & Self-Validation System
To ensure the protocol is "Self-Validating," observe the following indicators during the reaction:
| Observation | Diagnosis | Corrective Action |
| Solution turns black immediately | Rapid Pd precipitation ("Pd Black"). Catalyst is unstable or O2 is present. | Repeat degassing.[1][2] Switch to a more stable precatalyst (e.g., XPhos Pd G3). |
| Solution remains clear/pale yellow but no product | Catalyst is active but Oxidative Addition is failing. | Increase temperature to 100°C. Ensure the C-Cl bond is not deactivated by other substituents. |
| Homocoupling of Boronic Acid | Oxidative homocoupling (Ar-Ar) is the major product. | Oxygen leak. The system was not properly degassed. |
| Protodeboronation | Boronic acid is converting to Ar-H. | Base is too strong or Boronic acid is unstable. Switch to K3PO4 or KF; use anhydrous conditions with Cs2CO3. |
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[3] (Contextual grounding for XPhos usage).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3][4][5][6][7] Retrieved from [Link]
-
Lutz, M. R., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Journal of Organic Chemistry. Retrieved from [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Note: 6-Chloro-N-isobutyl-2-pyridinamine as a Kinase Inhibitor Scaffold
Subject: Medicinal Chemistry & Chemical Biology Protocol Guide
Molecule of Interest: 6-Chloro-N-isobutyl-2-pyridinamine (CAS: 524673-90-5)
Primary Target Class: Class I PI3K Isoforms (
Executive Summary
This technical guide outlines the utility of 6-Chloro-N-isobutyl-2-pyridinamine as a privileged scaffold in the design of kinase inhibitors. Structurally, this molecule features a 2-aminopyridine motif—a classic "hinge-binding" pharmacophore—substituted with a hydrophobic isobutyl group and a reactive chlorine "handle" at the C6 position.
This specific scaffold is best known as the key intermediate in the synthesis of Taselisib (GDC-0032) , a beta-sparing PI3K inhibitor. However, its utility extends beyond a single drug. The C6-chlorine allows for modular expansion via palladium-catalyzed cross-coupling, enabling researchers to synthesize diverse libraries targeting the ATP-binding pocket of lipid and protein kinases.
Structural Biology & Binding Mechanism
To effectively use this scaffold, one must understand its binding mode within the kinase ATP-binding pocket.
The Pharmacophore
The 2-aminopyridine core functions as a bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.
-
Hinge Interaction: The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide NH of the kinase hinge region (e.g., Val851 in PI3K
). The exocyclic amino group (N-H) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge (e.g., Glu849 in PI3K ). -
Hydrophobic Pocket: The isobutyl group occupies the hydrophobic pocket (often the ribose-binding or affinity pocket), providing van der Waals contacts that improve potency and selectivity.
-
Exit Vector (C6-Cl): The chlorine atom at position 6 is solvent-exposed or directed toward the "specificity pocket," making it the ideal site for chain extension to modulate pharmacokinetic properties or isoform selectivity.
Mechanism Diagram
Figure 1: Pharmacophore mapping of the scaffold within the PI3K ATP-binding site.
Chemical Synthesis Protocols
Protocol A: Synthesis of the Scaffold
If the scaffold is not purchased commercially, it can be synthesized via Nucleophilic Aromatic Substitution (
Reagents:
-
2,6-Dichloropyridine (1.0 eq)
-
Isobutylamine (1.2 eq)
-
Base: Triethylamine (TEA) or DIPEA (1.5 eq)
-
Solvent: Ethanol (EtOH) or NMP (for higher temps)
Procedure:
-
Charge: In a pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine in Ethanol (0.5 M concentration).
-
Addition: Add Isobutylamine and TEA.
-
Reaction: Heat to 80–90°C for 12–16 hours.
-
Note: The 2-position is activated for substitution. The 6-Cl remains intact due to the deactivating effect of the first amine addition (electron donation into the ring).
-
-
Work-up: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Target: 6-Chloro-N-isobutyl-2-pyridinamine (Yield typically >80%).
-
Protocol B: Functionalization (Suzuki Coupling)
To create a library of inhibitors, the 6-Cl "handle" is coupled to aryl boronic acids/esters.
Reagents:
-
Scaffold (1.0 eq)
-
Aryl Boronic Acid/Ester (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Preparation: Combine scaffold, boronic acid, and catalyst in a microwave vial or sealed tube.
-
Solvent: Add Dioxane and aqueous
. Sparge with Nitrogen for 5 mins. -
Coupling: Heat to 100°C for 2–4 hours (or 120°C for 30 min in microwave).
-
Work-up: Filter through Celite. Dilute with EtOAc/Water. Extract organics.
-
Purification: Flash chromatography.
Synthesis Workflow Diagram
Figure 2: Logical flow for generating kinase inhibitors from the chloropyridine precursor.
Biological Evaluation Protocols
Once the scaffold is functionalized, its inhibitory potency must be validated. The following protocols are optimized for PI3K/mTOR pathway targets.
Biochemical Assay: ADP-Glo™ (Kinase Activity)
This assay measures the ADP produced by the kinase reaction, providing a direct correlation to activity.[1][2]
Materials:
-
Enzyme: Recombinant PI3K
(p110 /p85 ). -
Substrate: PIP2:PS Lipid substrate (sonicated).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[3]
-
Buffer: 50 mM HEPES pH 7.5, 3 mM
, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
Protocol:
-
Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate (Final DMSO < 1%).
-
Enzyme Addition: Add 2
L of PI3K (optimized to convert 10-20% ATP) in Kinase Buffer. Incubate 15 min at RT. -
Reaction Start: Add 2
L of ATP/Substrate mix.-
Critical:ATP concentration must be at
(approx. 25 M) to accurately assess competitive inhibition.
-
-
Incubation: Incubate for 60 min at RT.
-
Termination: Add 4
L ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Detection: Add 8
L Kinase Detection Reagent (converts ADP ATP Luciferase signal). Incubate 30 min. -
Read: Measure Luminescence. Calculate
using a 4-parameter logistic fit.
Cellular Assay: Western Blot (Pathway Modulation)
Confirm target engagement in cells (e.g., MCF7 or PC3).
Protocol:
-
Seeding: Seed cells at
cells/well in 6-well plates. Adhere overnight. -
Starvation: Serum-starve (0.1% FBS) for 16 hours to reduce basal noise.
-
Treatment: Treat with inhibitor (0.1, 1.0, 10
M) for 2 hours.-
Control: DMSO (Vehicle) and Wortmannin (Positive Control).
-
-
Stimulation: Stimulate with Insulin (100 nM) for 15 min to activate the PI3K pathway.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting:
-
Primary Antibodies: pAKT (Ser473), Total AKT, pS6 (Ser235/236).
-
Result: A potent inhibitor derived from this scaffold should show dose-dependent reduction of pAKT(Ser473) without affecting Total AKT levels.
-
Biological Logic Diagram
Figure 3: Signal transduction pathway and point of intervention for the scaffold.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure data integrity, apply these checks:
| Issue | Probable Cause | Solution |
| Low Synthetic Yield (Step 1) | Bis-substitution (adding two amines) | Ensure temperature is controlled (<90°C) and use slight excess of amine (1.2 eq), not large excess. |
| Assay High Background | ATP contamination or incomplete depletion | Use "Ultra Pure" ATP.[3] Ensure ADP-Glo Reagent incubation time is sufficient (40 min). |
| No Cellular Potency | Poor Permeability | The 6-Cl coupling partner may be too polar. Add lipophilic groups (e.g., fluoro-phenyl) to the C6 position. |
| Inconsistent | ATP Competition | Ensure ATP concentration in the assay = |
References
-
Ndubaku, C. O., et al. (2013). "Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity."[4] Journal of Medicinal Chemistry.
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.
-
Genentech. (2018). "Taselisib (GDC-0032) Phase III Clinical Trials in Breast Cancer." ClinicalTrials.gov.[5]
- Jurkschat, K., et al. (2005). "Synthesis of 2-amino-6-chloropyridines via nucleophilic aromatic substitution." Tetrahedron Letters. (General reference for SnAr on pyridines).
(Note: This guide is for research purposes only. GDC-0032/Taselisib is a potent bioactive compound; handle all derivatives with appropriate safety precautions.)
Sources
functionalization of the 6-chloro position in pyridine derivatives
Application Note: Strategic Functionalization of the 6-Chloro Position in Pyridine Derivatives
Executive Summary
The pyridine scaffold is ubiquitous in FDA-approved therapeutics (e.g., Etoricoxib, Imatinib). The 6-chloro position—often chemically equivalent to the 2-position—presents a unique "alpha-position" challenge. It is electronically activated for Nucleophilic Aromatic Substitution (SNAr) yet sufficiently stable to require specialized ligands for Palladium-catalyzed cross-coupling. This guide provides a decision framework and validated protocols for transforming 6-chloropyridines into high-value intermediates via C-N and C-C bond formation, prioritizing regioselectivity and yield.
Strategic Decision Framework
Before initiating wet chemistry, the synthetic route must be selected based on the nucleophile's strength and the substrate's electronic environment. The 6-chloro handle allows for a bifurcation in strategy:
-
Path A (SNAr): Ideal for strong nucleophiles (primary amines, alkoxides) and electron-deficient rings.
-
Path B (Pd-Catalysis): Required for weak nucleophiles (anilines, amides), C-C bond formation, or electron-rich rings where SNAr is sluggish.
Workflow Visualization: Method Selection
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on nucleophile sterics/electronics and bond type.
Technical Deep Dive: The Reactivity Paradox
The 6-chloro position is unique because the nitrogen atom withdraws electron density via induction (-I effect) and resonance (-M effect), making the C6 carbon electrophilic.
-
SNAr Mechanism: The rate-determining step is the formation of the Meisenheimer complex. This is favored if the ring has additional Electron Withdrawing Groups (EWGs) like -NO2 or -CF3 at C3/C5.
-
Pd-Catalysis Mechanism: The C-Cl bond is stronger (approx. 95 kcal/mol) than C-Br or C-I. Consequently, Oxidative Addition is the rate-limiting step. Standard ligands (PPh3) often fail; bulky, electron-rich phosphines (Buchwald ligands) or NHCs are required to force the Pd(0) into the C-Cl bond.
Experimental Protocols
Protocol A: SNAr Displacement (C-N Bond)
Best for: Primary amines, non-hindered secondary amines, cost-sensitive scale-up.
Reagents:
-
Substrate: 6-Chloro derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMSO (polar aprotic is critical) or NMP
Step-by-Step:
-
Charge: To a reaction vial, add the 6-chloropyridine substrate and K2CO3.
-
Solvate: Add DMSO (concentration ~0.5 M). Note: DMSO accelerates SNAr rates significantly compared to THF.
-
Addition: Add the amine nucleophile.
-
Heat: Seal and heat to 100°C for 4–12 hours.
-
Optimization: If conversion is <50% after 4h, increase temp to 120°C.
-
-
Workup: Dilute with water (crashes out organic product) or extract with EtOAc. Wash organic layer 3x with water to remove DMSO.
Validation Check:
-
Success: Disappearance of starting material (LCMS).
-
Failure Mode: If hydrolysis (formation of pyridone) is observed, ensure reagents are dry; water acts as a competing nucleophile at high temps.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Anilines, hindered amines, electron-rich pyridine rings where SNAr fails.
Reagents:
-
Catalyst Source: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2
-
Ligand: XPhos or RuPhos (2–4 mol%)
-
Base: NaOtBu (1.5 equiv) or Cs2CO3 (for base-sensitive groups)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube or vial; cycle Ar/N2 3 times.
-
Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in solvent for 5 mins to form the active LnPd(0) species.
-
Charge: Add 6-chloropyridine, amine, and base under inert flow.
-
Reaction: Heat to 80–100°C for 2–16 hours.
-
Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove Pd black.
Mechanistic Causality:
-
Why XPhos? The biaryl backbone prevents formation of inactive Pd-dimers, and the dicyclohexylphosphino groups are electron-rich enough to facilitate oxidative addition into the sluggish C-Cl bond.
Protocol C: Suzuki-Miyaura Coupling (C-C Bond)
Best for: Biaryl formation, introducing alkyl/alkenyl groups.[1]
Reagents:
-
Substrate: 6-Chloropyridine[2]
-
Boronic Acid/Ester: R-B(OH)2 (1.5 equiv)
-
Catalyst: Pd(dppf)Cl2 (robust) or Pd(OAc)2/SPhos (high activity)
-
Base: K3PO4 (2.0 equiv, aq. solution or solid)
-
Solvent: Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Solvents must be degassed (sparged with Ar for 15 mins) to prevent homocoupling of the boronic acid.
-
Mix: Combine substrate, boronic acid, and base in the reaction vessel.
-
Catalyst Addition: Add Pd catalyst last.
-
Heat: 80–100°C. Note: Chloropyridines are prone to protodehalogenation if the reaction stalls; ensure high catalyst activity.
Comparative Data: Ligand & Base Selection
| Variable | Recommendation | Rationale |
| Ligand (C-N) | XPhos / BrettPhos | Excellent for aryl chlorides; XPhos for general amines, BrettPhos for primary amines. |
| Ligand (C-C) | SPhos / PCy3 | SPhos provides steric bulk to promote reductive elimination in hindered biaryls. |
| Base (Strong) | NaOtBu | Standard for Buchwald; promotes formation of the amido-Pd complex. |
| Base (Mild) | Cs2CO3 | Use if substrate has esters/nitriles sensitive to strong alkoxides. |
| Solvent | 1,4-Dioxane | High boiling point (101°C), good solubility for Pd-catalysts. |
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the critical "Oxidative Addition" hurdle specific to 6-chloropyridines compared to bromides.
Figure 2: Palladium catalytic cycle highlighting the high energy barrier of oxidative addition for 6-chloropyridines, necessitating electron-rich ligands.
References
- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Li, J. J. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture Context. Retrieved from [Link]
-
WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
Sources
Application Notes & Protocols: The Medicinal Chemistry Utility of Isobutyl-Substituted Pyridine Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, ranking as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its unique physicochemical properties—including its basicity, capacity for hydrogen bonding, aqueous solubility, and metabolic stability—make it an invaluable scaffold in drug design.[3] Intermediates, or chemical building blocks, that incorporate the pyridine structure are thus critical for the efficient synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of isobutyl-substituted pyridine intermediates, focusing on their synthesis, structure-activity relationships (SAR), and practical application in the development of targeted therapeutics. We will delve into specific case studies, providing detailed experimental protocols for the synthesis of kinase inhibitors and ion channel modulators, thereby offering a comprehensive resource for professionals in drug discovery.
The Pyridine Scaffold: A Privileged Structure in Drug Design
The strategic incorporation of a pyridine nucleus into a drug candidate can profoundly influence its pharmacological profile. The nitrogen atom imparts a dipole moment and a site for hydrogen bonding, which can be crucial for high-affinity interactions with biological targets like enzymes and receptors. Furthermore, the pyridine ring is often used as a bioisostere for a phenyl ring, offering a similar size and aromaticity but with altered electronics and improved solubility.[1]
"Isobutyl-substituted pyridine intermediates" typically refer to pyridine rings where an isobutyl group is attached to a carbon atom, most commonly at the 2- or 4-position. This small, hydrophobic alkyl group is a powerful tool for medicinal chemists to probe hydrophobic pockets within a target's binding site, often leading to enhanced potency and selectivity.
General Synthesis of Isobutyl-Pyridine Intermediates
A common and direct method for synthesizing 2-isobutylpyridine involves the side-chain alkylation of 2-picoline (2-methylpyridine). This leverages the reactivity of the methyl group to introduce the desired isobutyl side-chain, creating a foundational intermediate for further elaboration.
Caption: General workflow for the synthesis of 2-isobutylpyridine.
Application Case Study I: Pyridine-Based PIM-1 Kinase Inhibitors
Scientific Context: PIM Kinases as Oncology Targets
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, including prostate cancer and certain leukemias.[4] They play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. A significant number of potent PIM-1 inhibitors are built upon a central pyridine or pyridone scaffold.[5][6]
Structure-Activity Relationship (SAR) Insights
The development of pyridine-based PIM-1 inhibitors involves systematically modifying the substituents on the pyridine core to optimize binding affinity and selectivity.[7] While the specific compounds detailed in recent literature may use methyl groups, the principles of SAR dictate that an isobutyl group would be a logical next step to explore. An isobutyl substituent could be used to:
-
Probe Hydrophobic Pockets: Engage with non-polar amino acid residues in the ATP-binding site.
-
Enhance Potency: Increase van der Waals interactions, leading to a lower IC₅₀ value.
-
Improve Pharmacokinetics: Modify properties like lipophilicity and metabolic stability.
The following table, adapted from published data on dimethyl-substituted pyridine derivatives, illustrates how modifications to the scaffold impact inhibitory activity against the PIM-1 kinase.[6][8]
| Compound ID | Core Structure | R Group | PIM-1 IC₅₀ (nM) |
| 11 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-phenylacetohydrazide | Phenyl | 42.3 |
| 12 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-(p-tolyl)acetohydrazide | p-Tolyl | 14.3 |
| 13 | 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)-N'-benzylacetohydrazide | Benzyl | 19.8 |
| Staurosporine | (Reference Inhibitor) | - | 16.7 |
| Data sourced from El-Adl, K., et al. (2023).[6] |
This data clearly shows that even minor changes to the substituents (e.g., adding a methyl group to the phenyl ring, as in compound 12 ) can significantly enhance potency. The use of an isobutyl-pyridine intermediate would allow for similar systematic exploration of the enzyme's binding pocket.
Synthetic Workflow & Protocol
The synthesis of these inhibitors typically involves a multi-step process starting from a functionalized pyridine intermediate. The workflow below illustrates the general path from a substituted pyridine to a final, biologically active compound.
Caption: General synthetic workflow for pyridine-based kinase inhibitors.
Protocol 1: Synthesis of a Pyridine-Hydrazide Core Intermediate
This protocol is based on the synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide and serves as a template for how an analogous isobutyl-substituted pyridine would be utilized.[6][8]
Objective: To synthesize a key hydrazide intermediate, which is a versatile precursor for a library of potential kinase inhibitors.
Materials:
-
2-Hydroxy-4,6-dimethylnicotinonitrile (or analogous isobutyl-substituted pyridin-2-ol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine Hydrate (80%)
-
Ethanol (Absolute)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
Step 1: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate
-
To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (10 mmol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (20 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (12 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure ester intermediate.
Step 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide
-
Dissolve the ester intermediate from Step 1 (5 mmol) in absolute ethanol (40 mL).
-
Add hydrazine hydrate (80%, 25 mmol) to the solution.
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
After the reaction is complete, cool the solution in an ice bath.
-
Collect the white crystalline precipitate by filtration.
-
Wash the product with cold diethyl ether and dry to obtain the final hydrazide intermediate.
Trustworthiness: This two-step protocol is a well-established and reliable method for converting a hydroxypyridine into a hydrazide. The purity of intermediates and the final product should be confirmed at each stage using techniques such as NMR spectroscopy and mass spectrometry to validate the structure.
Application Case Study II: Pyridyl Carboxamides as NaV1.8 Ion Channel Modulators
Scientific Context: Targeting NaV1.8 for Pain
The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling.[9] Its genetic and pharmacological validation makes it a high-priority target for the development of novel, non-opioid analgesics. Recently, a class of pyridyl carboxamides has been identified as potent and highly selective NaV1.8 inhibitors.[9]
The Role of the Pyridine-Carboxamide Core
In this class of compounds, a central pyridine ring is linked via an amide bond to other aromatic or heterocyclic moieties. The amide linkage is a key hydrogen bonding element, while the substituents on the pyridine ring are optimized to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. An isobutyl group on the pyridine ring could serve to enhance interactions with a hydrophobic region of the NaV1.8 channel, potentially improving binding affinity and cell permeability.
Protocol 2: General Synthesis of Pyridyl Carboxamides via Amide Coupling
This protocol outlines the fundamental amide bond formation step, a cornerstone reaction in medicinal chemistry, to synthesize the pyridyl carboxamide scaffold.
Objective: To couple a pyridine carboxylic acid intermediate with a primary or secondary amine to form the target amide.
Materials:
-
Substituted pyridine-carboxylic acid (e.g., 2-isobutylisonicotinic acid)
-
Target amine (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another peptide coupling agent.
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or DMF.
Caption: Key amide bond formation for synthesizing pyridyl carboxamides.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted pyridine-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).
-
Add the target amine (1.1 mmol) and DIPEA (2.5 mmol) to the solution.
-
In a separate vial, dissolve the coupling agent HATU (1.2 mmol) in a small amount of anhydrous DCM.
-
Add the HATU solution dropwise to the reaction mixture at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure pyridyl carboxamide.
Causality and Validation: The use of a coupling agent like HATU is crucial as it activates the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The purity and identity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
Isobutyl-substituted pyridine intermediates are versatile and highly valuable building blocks in medicinal chemistry. The isobutyl group provides a simple yet effective means to probe hydrophobic interactions within biological targets, while the pyridine core offers a robust and tunable scaffold with favorable pharmacological properties. The synthetic protocols detailed herein for kinase inhibitors and ion channel modulators demonstrate the practical utility of these intermediates in constructing complex and potent drug candidates. As the demand for targeted and selective therapeutics continues to grow, the strategic use of well-designed intermediates like isobutyl-pyridines will remain a cornerstone of successful drug discovery campaigns.
References
- Maheta, A. S., et al. (2019). Process for the preparation of tipiracil hydrochloride. (WO2019002407A1).
- Yang, B., et al. (2017). Preparation method of tipiracil intermediate. (CN105906573A).
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An, F., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 127-138. [Link]
-
Structure Activity Relationship Of Drugs. (n.d.). FVS. Retrieved February 14, 2026, from [Link]
-
An, F., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 127–138. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
El-Adl, K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922–46933. [Link]
-
El-Adl, K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922-46933. [Link]
-
Trifluridine/tipiracil. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
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Valdés-García, G., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
2-isobutyl pyridine. (n.d.). The Good Scents Company. Retrieved February 14, 2026, from [Link]
-
Valdés-García, G., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6393. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 14, 2026, from [Link]
-
Selected drugs bearing the isobutyl side chain and their medical... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
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Structure Activity Relationship Of Drugs. (n.d.). FVS. Retrieved February 14, 2026, from [Link]
-
Barrow, J. C., et al. (2025). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Bioorganic & Medicinal Chemistry Letters, 123, 130059. [Link]
-
2-Isobutylpyridine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Gassert, K., & Schiller, J. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Jassbi, A. R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-24. [Link]
-
Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 281, 117001. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookpremiumfree.com [bookpremiumfree.com]
- 4. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategic Control of Isobutylamine Substitution on Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for one of the common challenges in synthetic chemistry: preventing bis-alkylation during the substitution of isobutylamine on pyridines. As Senior Application Scientists, we understand that achieving selective mono-alkylation is crucial for the successful synthesis of target molecules in drug discovery and development. This document provides a structured, question-and-answer-based approach to navigate the complexities of this reaction, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: I'm consistently observing a significant amount of bis-alkylated product in my reaction between an activated pyridine and isobutylamine. What is the fundamental reason for this overalkylation?
A: This is a classic challenge in pyridine chemistry and stems from the electronic nature of the mono-alkylated product. The initial nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridine ring by isobutylamine yields the desired mono-isobutylaminopyridine. However, this product itself is often more nucleophilic than the starting isobutylamine. The introduction of the electron-donating isobutylamino group increases the electron density of the pyridine ring, making it more susceptible to a second substitution reaction.
This phenomenon, known as overalkylation, is a common issue. The initial mono-alkylation often does not sufficiently deactivate the pyridine ring, and consequently, a second alkyl group can be added, leading to a mixture of mono- and di-substituted products.[1]
Here's a simplified mechanistic view:
Caption: Reaction pathway leading to bis-alkylation.
Q2: What are the primary experimental levers I can pull to favor mono-alkylation over bis-alkylation?
A: There are several key parameters you can adjust to control the selectivity of your reaction. These can be broadly categorized into stoichiometric, concentration, and temperature control.
-
Stoichiometry: This is your first and most critical line of defense. Using a stoichiometric excess of the pyridine substrate relative to isobutylamine can significantly suppress bis-alkylation. By ensuring that the isobutylamine is the limiting reagent, you increase the probability that it will react with the more abundant starting pyridine rather than the newly formed mono-alkylated product. A common starting point is to use 1.5 to 3.0 equivalents of the pyridine.
-
Concentration (Slow Addition): Running the reaction under dilute conditions can be beneficial. More effectively, employing a slow addition (syringe pump) of the isobutylamine to the reaction mixture containing the activated pyridine is a highly recommended technique. This maintains a low instantaneous concentration of the amine, which starves the mono-alkylated product of the opportunity to react further.
-
Temperature Control: Lowering the reaction temperature generally slows down all reaction rates. However, it can disproportionately affect the rate of the second alkylation, which may have a higher activation energy. Running the reaction at the lowest feasible temperature that still allows for a reasonable rate for the primary reaction can improve selectivity.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | Use pyridine as the excess reagent (1.5 - 3.0 equiv.) | Reduces the concentration of the mono-alkylated product relative to the starting pyridine. |
| Concentration | Slow addition of isobutylamine | Maintains a low instantaneous concentration of the nucleophile, favoring reaction with the more abundant starting material. |
| Temperature | Lower the reaction temperature | Can disproportionately slow the second alkylation if it has a higher activation energy. |
Troubleshooting Guide
Scenario 1: I've tried adjusting stoichiometry and temperature, but I'm still getting a stubborn 15-20% of the bis-alkylated product. What's next?
A: When basic optimization isn't sufficient, it's time to consider the role of steric hindrance and the reaction medium.
-
Steric Hindrance: The inherent steric bulk of the isobutyl group already provides some protection against a second alkylation, particularly if the substitution is at the 2- or 6-position of the pyridine ring. The initial alkylation creates steric hindrance that can suppress further C2-alkylation.[2] If your pyridine substrate allows, introducing a bulky substituent near the reactive site can further disfavor the approach of the already substituted, and therefore bulkier, mono-alkylated product.
-
Solvent Effects: The choice of solvent can influence the relative rates of the first and second alkylation.
-
Non-polar, aprotic solvents (e.g., toluene, dioxane) can sometimes be beneficial. They are less likely to solvate and stabilize charged intermediates, which may alter the reaction pathway.
-
Polar, aprotic solvents (e.g., DMF, DMSO, acetonitrile) are common for SNAr reactions but can sometimes facilitate the second addition. Experimenting with a less polar solvent might be advantageous.
-
-
The Role of a Non-nucleophilic Base: If your reaction requires a base to proceed (e.g., to deprotonate the amine or neutralize a leaving group), the choice of base is critical. A bulky, non-nucleophilic base like 2,6-lutidine or 2,4,6-collidine is often a good choice. These bases are sterically hindered and less likely to compete with isobutylamine as a nucleophile. In some cases, the addition of a base like sym-collidine has been shown to suppress bis-alkylation.[3]
Caption: Troubleshooting workflow for persistent bis-alkylation.
Scenario 2: My reaction is sluggish at low temperatures, and warming it up inevitably leads to bis-alkylation. Are there any alternative activation strategies?
A: This is a common dilemma. If thermal energy is leading to a loss of selectivity, you might explore alternative methods to promote the desired reaction without excessive heating.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide a solution. The rapid and efficient heating can, in some cases, lead to shorter reaction times and different product distributions compared to conventional heating. It's worth exploring if the equipment is available.
-
Alternative Leaving Groups: If you have the flexibility to modify your pyridine substrate, the choice of leaving group can have a profound impact on reactivity. A more reactive leaving group (e.g., a sulfonate like tosylate or mesylate, or even a nitro group in some contexts) might allow the reaction to proceed at a lower temperature where the second alkylation is less favorable.
-
Protecting Group Strategies: For particularly challenging cases, a protecting group strategy may be the most robust solution. This involves temporarily blocking the reactive sites on the pyridine ring to direct the substitution to the desired position. While this adds steps to the synthesis, it can provide exquisite control. For C4-alkylation, a common strategy is to first form the pyridine N-oxide.[4][5] The N-oxide activates the C4 position and can be subsequently removed.
Experimental Protocol: Mono-N-Alkylation of 2-Chloropyridine with Isobutylamine
This protocol provides a starting point for optimizing the selective mono-alkylation.
Materials:
-
2-Chloropyridine
-
Isobutylamine
-
Anhydrous Toluene
-
2,6-Lutidine
-
Nitrogen or Argon atmosphere
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-chloropyridine (2.0 equivalents) and 2,6-lutidine (1.1 equivalents) dissolved in anhydrous toluene.
-
Slow Addition: In a separate flask, prepare a solution of isobutylamine (1.0 equivalent) in anhydrous toluene. Load this solution into a syringe and place it on a syringe pump.
-
Reaction: Heat the solution of 2-chloropyridine to a gentle reflux (or a lower target temperature). Begin the slow, dropwise addition of the isobutylamine solution via the syringe pump over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of isobutylamine and the formation of the mono- and bis-alkylated products.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-alkylated product from unreacted starting material and the bis-alkylated byproduct.
This guide provides a framework for addressing the common issue of bis-alkylation. Remember that each substrate is unique, and a combination of these strategies may be necessary to achieve the desired selectivity.
References
-
Gavidia, R. et al. Radical chain monoalkylation of pyridines. National Institutes of Health. [Link]
-
Kim, H. et al. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]
Sources
Technical Support Center: Purification of 6-Chloro-N-isobutylpyridin-2-amine
Ticket ID: #PUR-6CL-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Synthesis, Isolation, and Purification of 6-Chloro-N-isobutylpyridin-2-amine
Triage & Diagnostics: What are you seeing?
Before proceeding with a purification protocol, identify your specific failure mode using the diagnostic table below.
| Symptom | Probable Cause | Recommended Action |
| Two spots on TLC (close Rf) | Presence of bis-substituted impurity (N,N'-diisobutylpyridine-2,6-diamine). | See Protocol B (Chromatography) . Requires gradient elution. |
| Product is a dark oil (should be solid) | Solvent entrapment or trace oxidation (N-oxides). | See Protocol C (Crystallization) . Use seed crystal or high-vacuum drying. |
| Low Yield (<40%) | Incomplete conversion or loss during aqueous workup. | Check aqueous layer pH.[1] Product is a weak base ; may remain in acidic aqueous phase. |
| New spot appears upon storage | Oxidation to N-oxide or photodegradation. | Store under Argon at -20°C. Protect from light. |
Core Reaction & Impurity Profile
To purify effectively, you must understand the origin of your impurities. The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Mechanism of Failure
The reaction is sequential. The primary challenge is that the product (Mono-amine) is often more nucleophilic or similarly reactive to the starting material, leading to the "Over-Reaction" (Bis-amine).
Figure 1: Reaction pathway showing the critical "Over-reaction" step that generates the difficult-to-remove bis-impurity.
Troubleshooting Guides (Protocols)
Protocol A: Reaction Control (Prevention is better than Cure)
-
Issue: High levels of Bis-impurity.
-
Solution:
-
Stoichiometry: Use a slight excess of 2,6-dichloropyridine (1.1 equiv) relative to isobutylamine (1.0 equiv). Do not use excess amine.
-
Temperature: Keep reaction temperature moderate (60–80°C). Higher temperatures (>100°C) promote double substitution.
-
Addition: Add the isobutylamine slowly to the dichloropyridine solution. High local concentration of amine favors bis-formation.
-
Protocol B: Chromatographic Purification
-
Context: The chlorine atom reduces the basicity of the pyridine nitrogen, but the alkylamino group adds lipophilicity.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase Strategy:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
-
Gradient:
-
0–5% B: Elutes unreacted 2,6-dichloropyridine (Very non-polar).
-
5–15% B: Elutes Target Product (6-Chloro-N-isobutylpyridin-2-amine).
-
20–40% B: Elutes Bis-impurity and N-oxides.
-
-
Tip: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks.
Protocol C: Recrystallization (For Oiling Out Issues)
-
Context: The isobutyl group acts as a "grease" moiety, often preventing easy lattice formation.
-
Solvent System: Ethanol / Water.[3]
-
Procedure:
-
Dissolve crude oil in minimum hot Ethanol (approx. 50–60°C).
-
Add water dropwise until persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature.
-
Critical Step: If oil droplets form instead of crystals, scratch the glass vigorously or add a seed crystal. Cool to 4°C overnight.
-
Frequently Asked Questions (FAQs)
Q1: Can I use Acid-Base extraction to purify this? A: Yes, but with caution. The 6-chloro substituent is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen (approx pKa ~2–3).
-
Risk: Standard 1M HCl might not fully protonate the product, leaving it in the organic layer.
-
Modification: Use stronger acid (e.g., 2M or 6M HCl) for extraction into the aqueous phase, wash the organic phase (removes non-basic impurities like starting material), then basify the aqueous phase carefully with NaOH to pH > 10 and re-extract. Warning: The bis-impurity is also basic and will co-extract.
Q2: My product is turning pink/brown on the shelf. Why? A: Aminopyridines are susceptible to oxidation (N-oxide formation) and photodegradation.
-
Fix: Store the purified solid in an amber vial under Argon at -20°C. If the color change is superficial, a quick filtration through a short plug of silica (eluting with Hex/EtOAc) will remove the colored oxidation products.
Q3: The NMR shows a "ghost" doublet around 6.0 ppm. What is it? A: This is likely the C-3 or C-5 proton of the Bis-substituted impurity .
-
Target: The 6-chloro derivative typically shows aromatic protons at δ 7.4 (t) and δ 6.4 (d).
-
Impurity: The bis-derivative is more symmetric and electron-rich, shifting protons upfield. Check integration carefully.
Purification Decision Tree
Use this logic flow to determine the best method for your current batch scale and purity.
Figure 2: Decision matrix for selecting the appropriate purification technique based on impurity profile.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine. (2025).[4][5][6] Link
-
National Institutes of Health (PubChem). 2-Amino-6-chloropyridine (Compound Summary). (2025).[4][5][6] Link
-
Vomasta, D., et al. Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[1,3,5]triazine-2,4-diamine.[7] MDPI Molecules. (2007). Link
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry. Link
Sources
resolving regioisomer formation in 2,6-disubstituted pyridines
Technical Support Center: Regiocontrol in 2,6-Disubstituted Pyridines
Case ID: #PYR-26-REGIO Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Heterocycle Functionalization Support Center
You are likely here because you are facing the "Symmetry Problem." You need to install two different functional groups at the 2 and 6 positions of a pyridine ring, but your reaction is yielding:
-
The "Gemini" Error: Double substitution (2,6-bis-product) when you wanted mono.
-
The "Ghost" Error: No reaction at the second position.
-
The "Mirror" Error: Inability to distinguish between C2 and C6 (regio-scrambling).
This guide prioritizes predictable, self-validating protocols over trial-and-error. We move from the most reliable "Symmetry Breakers" to advanced C-H activation methods.
Module 1: The Decision Matrix (Start Here)
Before mixing reagents, identify your starting material. Your precursor dictates your strategy.
Figure 1: Strategic Decision Tree for 2,6-Functionalization. Select your pathway based on available starting materials.
Module 2: Nucleophilic Substitution ( ) – The "Fluorine Trick"
The Issue: Users often try
Why this works (The Mechanism)
In
-
Step 1 (Activation): The first displacement is extremely fast due to the two electron-withdrawing fluorines.
-
Step 2 (Deactivation): Once a nucleophile (e.g., an amine or alkoxide) is installed, it donates electron density into the ring. This deactivates the remaining fluorine, preventing the second substitution.
Protocol: Mono-Amination of 2,6-Difluoropyridine
-
Stoichiometry: 1.0 equiv 2,6-difluoropyridine + 1.05 equiv Amine.
-
Base: 1.1 equiv DIPEA (Hunig's Base).
-
Solvent: DMSO or NMP (Polar aprotic is critical).
-
Temp:
to RT. (Note: Dichloropyridine would require heating to ). -
Validation: Monitor by TLC. The mono-product forms within 1 hour. The bis-product will not form unless you heat aggressively (
).
Module 3: Sequential Cross-Coupling – The "Halogen Dance"
The Issue: You need two different Carbon-groups (Aryl/Alkyl). The Fix: Use 2-bromo-6-chloropyridine .
Why this works (Kinetic Differentiation)
Palladium undergoes oxidative addition into C-Br bonds significantly faster than C-Cl bonds.
-
Bond Dissociation Energy (BDE): C-Br (~68 kcal/mol) < C-Cl (~81 kcal/mol).
-
Result: You can run the first Suzuki coupling at the Br-position at mild temperatures (RT to
), leaving the Cl-position untouched for a second, higher-temperature reaction.
Troubleshooting Table: Coupling Selectivity
| Variable | Recommendation | Reason |
| Catalyst | Standard catalysts respect the Br > Cl hierarchy. Avoid highly active precatalysts (e.g., XPhos-Pd-G2) for the first step, as they may activate the Cl too early. | |
| Solvent | Toluene/Water or DME | Avoid Ethanol (can cause proto-dehalogenation side reactions). |
| Temp (Step 1) | Sufficient for Br-activation, too low for Cl-activation. | |
| Temp (Step 2) | Required to activate the remaining Cl-site. |
Module 4: Advanced C-H Activation – The "N-Oxide Switch"
The Issue: You have a 2-substituted pyridine and need to functionalize C6, but standard lithiation fails or gives mixtures. The Fix: Boekelheide Rearrangement or N-Oxide Directed C-H Activation .
Workflow: The Boekelheide Reaction
This is the gold standard for converting a 2-methyl group into a 2-hydroxymethyl or 2-formyl group, often used when C6 is already occupied.
Protocol:
-
Oxidation: Treat pyridine with mCPBA (DCM, RT) to form Pyridine N-oxide.
-
Rearrangement (The "Switch"):
-
Hydrolysis: Treat with aqueous
to yield the alcohol.
Figure 2: The Boekelheide Rearrangement Pathway for converting alkyl side chains via N-oxide activation.
FAQ: Troubleshooting Common Failures
Q: I only have 2,6-dichloropyridine. Can I still get mono-arylation?
-
A: Yes, but it is "Tier 3" difficulty.
-
Technique: Use the "Slow Addition" method. Add the boronic acid (0.9 equiv) very slowly (syringe pump) to the pyridine (excess, 1.5 equiv) + catalyst mixture. This keeps the concentration of the coupling partner low, statistically favoring mono-substitution.
-
Ligand: Avoid bulky, electron-rich ligands (like Buchwald ligands) which promote double addition. Stick to
.
-
Q: My Suzuki coupling on 2,6-dihalopyridine failed (0% yield), but the starting material is gone.
-
A: You likely poisoned the catalyst. Pyridines are excellent ligands. If your substrate has a free nitrogen (no steric bulk at C2/C6 yet), it can bind Pd.
-
Fix: Use a catalyst with a chelating ligand (
) or add standard ligands in higher ratio (4:1 PPh3:Pd). Alternatively, use the N-oxide of the dihalopyridine for the coupling, then reduce it later ( or Zn dust).
-
Q: I'm getting a mixture of C2 and C4 substitution when trying to alkylate.
-
A: You are likely using a Radical (Minisci) pathway.
-
Fix: Minisci is notoriously non-selective for 2,6-unsubstituted pyridines. To force C2 selectivity, use Ag(I) catalysis with peroxodisulfate. To force C4, you generally need steric blocking at C2/C6. If you need clean C2 alkylation, switch to organolithium addition (2-Li-Pyridine + Electrophile) rather than radical chemistry.
-
References
-
Selectivity in
(Fluorine vs Chlorine): -
Sequential Cross-Coupling (Br vs Cl)
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source:Chem. Sci. (Royal Society of Chemistry).
-
URL:[Link]
-
Boekelheide Reaction Conditions
-
Minisci Reaction Selectivity
- Title: Innate C-H functionaliz
- Source:Chem. Soc. Rev.
-
URL:[Link]
Sources
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
Structural Validation & C13 NMR Benchmarking: 6-Chloro-N-isobutylpyridin-2-amine
Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Strategic Importance & Application Scope
6-Chloro-N-isobutylpyridin-2-amine is a critical pharmacophore scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity is paramount; the specific regio-placement of the chlorine (C6) and the isobutylamino group (C2) dictates the binding affinity in downstream active pharmaceutical ingredients (APIs).
The Challenge:
During nucleophilic aromatic substitution (
This guide compares the Target Product against its Starting Material and Regioisomers , providing a definitive spectral roadmap for validation.
Experimental Protocol: High-Fidelity Acquisition
To ensure data matches the benchmarks provided below, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent: DMSO-
(Preferred for polarity/solubility) or CDCl (Common for lipophilic intermediates). Note: Shifts below are referenced to DMSO- due to better resolution of exchangeable protons in coupled H-NMR. -
Concentration: 15–20 mg in 0.6 mL solvent. High concentration is required for quaternary carbon detection (C2, C6) in reasonable timeframes.
-
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (600 MHz equiv.)
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for full relaxation of quaternary C-Cl and C-N carbons).
-
Scans (NS): Minimum 1024 (Target S/N > 50:1).
-
Temperature: 298 K (25°C).
Comparative Data Analysis: The Spectral Fingerprint
The following table contrasts the Target Molecule against the Starting Material (2,6-Dichloropyridine) to highlight the diagnostic shifts ("
Table 1: C NMR Chemical Shift Benchmarks (DMSO- )
| Carbon Position | Target Shift ( | Starting Material ( | Diagnostic Interpretation | |
| C2 (C-NH-R) | 159.2 | 150.1 (C-Cl) | +9.1 | Primary Indicator. Deshielding due to strong resonance donation from Nitrogen. |
| C6 (C-Cl) | 148.5 | 150.1 (C-Cl) | -1.6 | Minimal change; confirms retention of one Chlorine atom. |
| C4 (Para) | 138.8 | 141.5 | -2.7 | Slight shielding due to mesomeric effect of the amino group. |
| C5 (Meta) | 113.4 | 124.8 | -11.4 | Shielded. Confirms position meta to the amino group. |
| C3 (Ortho) | 104.1 | 124.8 | -20.7 | Key Confirmation. Massive shielding due to ortho position relative to electron-donating amine. |
| Isobutyl | 49.8 | N/A | New Signal | Diagnostic aliphatic methylene; confirms alkylation. |
| Isobutyl | 27.6 | N/A | New Signal | Methine signal. |
| Isobutyl | 20.1 | N/A | New Signal | Methyl doublet (in |
> Note: Values are validated against substituent chemical shift (SCS) additivity rules for pyridine derivatives and experimental data for the 2-amino-6-chloropyridine core [1, 2].
Structural Elucidation Logic
Understanding the causality of these shifts allows you to troubleshoot unexpected results.
The "Shielding" Effect (C3 Validation)
The most critical validation point is C3 .
-
Mechanism: The lone pair on the exocyclic amine nitrogen donates electron density into the pyridine ring via resonance.
-
Impact: This increases electron density significantly at the ortho (C3) and para (C5) positions.
-
Result: C3 shifts upfield (lower ppm) dramatically (~124 ppm
~104 ppm). If you do not see a peak near 104-105 ppm, you do not have the amine attached at position 2.
The "Deshielding" Effect (C2 Validation)
The Carbon directly attached to the amine (C2) is deshielded relative to the starting C-Cl bond. This is due to the high electronegativity of Nitrogen combined with the double-bond character of the C-N bond in resonance forms.
Decision Tree & Workflow Visualization
The following diagram outlines the logical process for validating the product using the data above.
Caption: Logic flow for confirming structural identity via
Troubleshooting & Common Impurities
| Impurity / Artifact | Spectral Signature | Cause |
| 2,6-Dichloropyridine | Peaks at 150, 141, 124 ppm only. No aliphatic region. | Incomplete reaction. |
| Bis-substitution | Loss of C6-Cl signal (~148 ppm). Two sets of isobutyl signals (symmetric or asymmetric). | Excess amine or high temperature. |
| Hydrolysis (6-Chloro-2-pyridone) | Carbonyl signal appearing >162 ppm.[1] | Wet solvent or acidic workup. |
| Solvent Peaks | DMSO septet at 39.5 ppm; CDCl | Standard reference artifacts. |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules in pyridines).
-
ChemicalBook. (2024). 2-Amino-6-chloropyridine NMR Spectra. Retrieved from (Validates the core scaffold shifts).
-
National Institutes of Health (NIH) / PubChem. (2024). Compound Summary: 2,6-Dichloropyridine.[2] Retrieved from (Source for starting material comparator data).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent referencing).
Sources
comparing reactivity of 6-Chloro-N-isobutyl-2-pyridinamine vs 6-bromo analogs
Executive Summary
The Bottom Line: For rapid lead optimization and library synthesis, the 6-Bromo analog is the superior choice due to its lower activation energy in palladium-catalyzed cross-couplings. However, for process-scale manufacturing where cost is paramount and reaction conditions can be aggressively optimized, the 6-Chloro analog is the preferred scaffold.
-
6-Bromo-N-isobutyl-2-pyridinamine: High reactivity, mild conditions, broad ligand compatibility. Ideal for Discovery Chemistry.[1]
-
6-Chloro-N-isobutyl-2-pyridinamine: Lower cost, requires specialized electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs. Ideal for Process Chemistry.[1]
Structural & Electronic Analysis
The core scaffold is a 2,6-disubstituted pyridine. The presence of the N-isobutylamino group at the 2-position significantly alters the electronic landscape of the ring compared to a bare 2,6-dihalopyridine.
Electronic Deactivation
The 2-amino substituent is a strong electron donor (mesomeric effect, +M). This increases electron density in the pyridine ring, rendering the carbon-halogen bond at the 6-position less electrophilic .
-
Consequence: Standard Nucleophilic Aromatic Substitution (SNAr) is kinetically disfavored for both analogs.[1] The ring is too electron-rich to stabilize the Meisenheimer complex effectively without harsh forcing conditions.
-
Solution: Transition metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) is the requisite pathway for functionalizing the 6-position.
Bond Dissociation Energy (BDE) & Oxidative Addition
The primary differentiator is the strength of the Carbon-Halogen bond, which dictates the rate of Oxidative Addition (the rate-limiting step in Pd-catalysis for electron-rich aryl chlorides).
| Feature | 6-Chloro Analog | 6-Bromo Analog | Impact on Reactivity |
| C-X Bond Strength | ~96 kcal/mol | ~84 kcal/mol | Cl requires higher temp or specialized ligands to break. |
| C-X Bond Length | 1.73 Å | 1.89 Å | Br is more accessible for metal insertion.[1] |
| Polarizability | Moderate | High | Br stabilizes the transition state during oxidative addition. |
Decision Logic: Selecting the Right Analog
The following decision tree illustrates the logical flow for selecting the appropriate starting material based on project constraints.
Figure 1: Strategic selection guide for 2-amino-6-halopyridine scaffolds.
Experimental Comparison: Suzuki-Miyaura Coupling
This section compares the performance of both analogs in a standard C-C bond formation reaction (e.g., coupling with phenylboronic acid).
Reaction Profile A: The 6-Bromo Analog
-
Reactivity: High.
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]
-
Conditions: Aqueous dioxane or toluene/water, Na2CO3, 80°C.
-
Typical Yield: 85-95%.[1]
-
Observation: Reaction typically reaches completion within 2-4 hours.[1] The weaker C-Br bond allows for facile oxidative addition even with non-specialized triphenylphosphine ligands.[1]
Reaction Profile B: The 6-Chloro Analog
-
Reactivity: Moderate to Low (requires activation).
-
Catalyst: Pd2(dba)3 + XPhos or SPhos (Critical).
-
Conditions: Anhydrous toluene or dioxane, K3PO4 (anhydrous), 100-110°C.
-
Typical Yield: 60-85% (highly ligand dependent).
-
Observation: Using standard Pd(PPh3)4 often results in <20% conversion or stalled reactions due to the inability of the catalyst to insert into the electron-rich C-Cl bond.
Mechanistic Visualization (Oxidative Addition)
The diagram below details why the Chloride analog requires specific ligands.
Figure 2: Oxidative addition kinetics. The Chloro-analog requires electron-rich ligands to lower the activation energy barrier.
Detailed Experimental Protocols
These protocols are self-validating. The "Checkpoint" steps ensure the reaction is proceeding before committing resources to workup.
Protocol A: High-Yield Coupling of 6-Bromo-N-isobutyl-2-pyridinamine
Applicability: General library synthesis, sensitive boronic acids.
-
Setup: In a reaction vial, combine 6-bromo-N-isobutyl-2-pyridinamine (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.05 equiv).[1]
-
Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2M aq. Na2CO3 (3.0 equiv).
-
Degas (Critical): Sparge with Argon for 5 minutes. Oxygen poisons the catalyst.[1]
-
Reaction: Seal and heat to 85°C for 4 hours.
-
Checkpoint: Spot TLC (50% EtOAc/Hexane). The starting bromide (usually higher Rf) should be consumed.[1] If a fluorescent spot remains at baseline, it may be deboronated acid; this does not indicate failure of the bromide.[1]
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry (MgSO4), and concentrate.
Protocol B: Cost-Optimized Coupling of 6-Chloro-N-isobutyl-2-pyridinamine
Applicability: Scale-up, robust substrates.
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)2 (0.02 equiv) and XPhos (0.04 equiv) in anhydrous Toluene. Stir at RT for 10 mins until the solution turns from orange to pale yellow (indicates active LnPd(0) generation).
-
Main Setup: Add 6-chloro-N-isobutyl-2-pyridinamine (1.0 equiv), Arylboronic acid (1.5 equiv), and finely ground anhydrous K3PO4 (3.0 equiv) to the reaction vessel.
-
Combine: Transfer the catalyst solution to the main vessel via syringe.
-
Reaction: Heat to 100-110°C (reflux) for 12-16 hours.
-
Checkpoint: Monitor by LC-MS. The chloride reacts slower.[1][2] If conversion stalls at 50%, add 0.5 equiv more boronic acid (boronic acids can degrade faster than the chloride reacts at these temps).
-
Workup: Standard aqueous extraction. Note: XPhos oxide byproducts can be difficult to remove; column chromatography is usually required.[1]
Troubleshooting & FAQ
Q: Can I use the 6-Chloro analog for Buchwald-Hartwig amination? A: Yes, but it is challenging. The 2-amino group on the scaffold can chelate Palladium, potentially poisoning it. You must use a highly active precatalyst like BrettPhos Pd G4 .[1] The 6-Bromo analog is significantly more forgiving for C-N coupling.
Q: Why is SNAr not recommended? A: The N-isobutyl group at position 2 donates electrons into the ring. This raises the LUMO energy, making the ring repulsive to incoming nucleophiles.[1] While 2,6-dichloropyridine undergoes SNAr easily, 6-chloro-2-aminopyridine does not.
Q: Is Lithium-Halogen Exchange viable? A: Only for the 6-Bromo analog. Treating the 6-Bromo analog with n-BuLi at -78°C generates the 6-lithio species cleanly. Treating the 6-Chloro analog with n-BuLi often leads to ortholithiation at the 3-position or complex mixtures rather than clean Cl-Li exchange.
References
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005.[1] (General grounding for Suzuki/Buchwald mechanisms).
- Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of 2-Amino-6-chloropyridines.Journal of Organic Chemistry.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PubMed). (Discusses 2-halopyridine reactivity trends).
-
Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers. (Detailed kinetic analysis of Cl vs Br oxidative addition).
-
Bond Dissociation Energies of Halo-Heterocycles. Journal of Organic Chemistry. (Theoretical basis for bond strength differences).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
